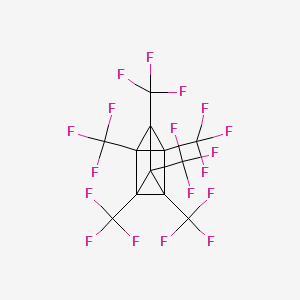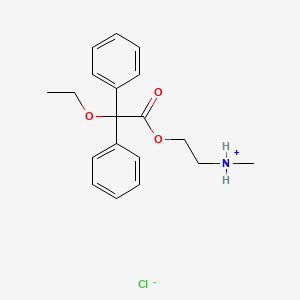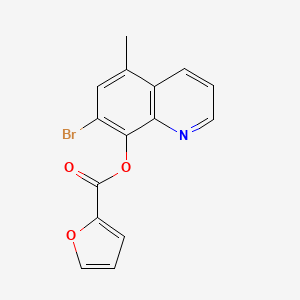![molecular formula C26H21NO4 B13745873 [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate CAS No. 19893-76-6](/img/structure/B13745873.png)
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a nitro group, a phenanthrene moiety, and a benzoate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitro-5-phenanthren-9-ylpent-4-enol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: 4-amino-5-phenanthren-9-ylpent-4-enyl benzoate.
Reduction: Benzoic acid and 4-nitro-5-phenanthren-9-ylpent-4-enol.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Phenyl benzoate
Uniqueness
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate is unique due to its combination of a nitro group, phenanthrene moiety, and benzoate ester linkage. This structural complexity imparts distinct chemical and biological properties that are not observed in simpler esters like ethyl benzoate or methyl benzoate .
Propiedades
Número CAS |
19893-76-6 |
|---|---|
Fórmula molecular |
C26H21NO4 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate |
InChI |
InChI=1S/C26H21NO4/c28-26(19-9-2-1-3-10-19)31-16-8-12-22(27(29)30)18-21-17-20-11-4-5-13-23(20)25-15-7-6-14-24(21)25/h1-7,9-11,13-15,17-18H,8,12,16H2/b22-18+ |
Clave InChI |
OHRKWNJHAKYRDS-RELWKKBWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OCCC/C(=C\C2=CC3=CC=CC=C3C4=CC=CC=C42)/[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCCC(=CC2=CC3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


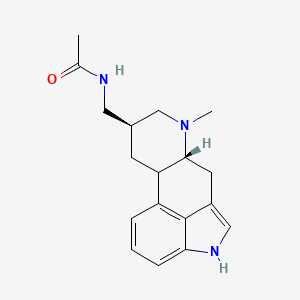
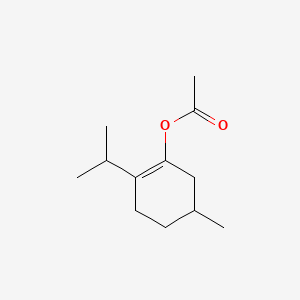
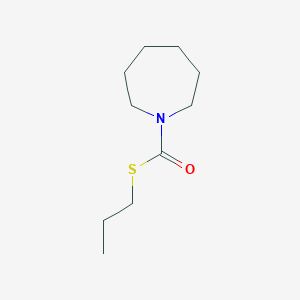


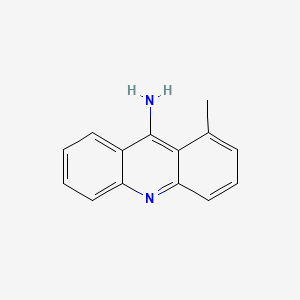
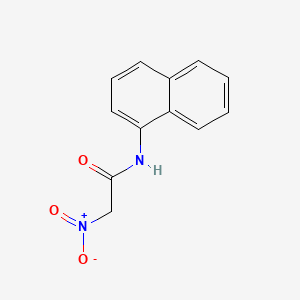
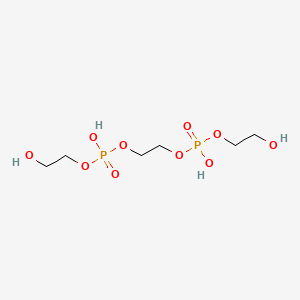
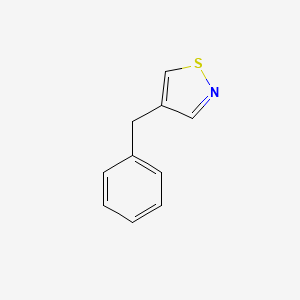
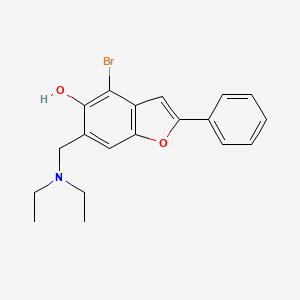
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
